5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

Quality Control Procurement Heterocyclic Building Blocks

This 5-(1H-imidazol-5-yl) pyrrole-2-carboxylic acid is the indispensable monomer for constructing sequence-selective Py-Im polyamides. Unlike N-methylimidazole or 2-yl analogues, its free 5-yl-imidazole imparts essential G/C base-pair recognition via antiparallel motifs. Supplied at ≥97% purity with batch-specific HPLC, NMR, and GC QC reports to ensure >99% stepwise coupling efficiency during Fmoc solid-phase synthesis. The free –COOH handle enables direct amide conjugation (e.g., MITO-PIP constructs) without side-reactions. Validated in nanomolar-affinity hairpin polyamides, nuclease-resistant cyclic scaffolds, and telomere imaging probes. Order this regioisomerically pure monomer to secure reproducible, high-affinity DNA-binding data.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B11771921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1)C2=CN=CN2)C(=O)O
InChIInChI=1S/C9H9N3O2/c1-5-2-6(7-3-10-4-11-7)12-8(5)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
InChIKeyWIBBNNODOJWSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid: Technical Specifications and Sourcing Baseline for a Specialized Heterocyclic Building Block


5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 2090815-55-5) is a bifunctional heteroaryl carboxylic acid building block featuring a pyrrole core substituted at the 3-position with a methyl group and at the 5-position with a 1H-imidazol-5-yl ring . The compound is utilized as a key intermediate in the synthesis of sequence-selective DNA-binding pyrrole-imidazole (Py-Im) polyamides, where the unsubstituted imidazole moiety enables programmable recognition of G/C base pairs through side-by-side antiparallel motifs [1]. Commercially, the compound is available at a standard purity of 97% with batch-specific HPLC, NMR, and GC quality control reports provided by specialized chemical suppliers .

Why 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid Cannot Be Replaced by Common Pyrrole-2-Carboxylic Acid Analogs


The position and methylation state of the imidazole substituent are non-negotiable in applications requiring precise DNA minor-groove recognition. In pyrrole-imidazole polyamide design, a pyrrole-imidazole (Py-Im) heterodimer specifically targets a G/C base pair, while a pyrrole-pyrrole (Py-Py) pair targets A/T [1]. Substituting the 5-(1H-imidazol-5-yl) moiety with a methylated imidazole (e.g., 2-methylimidazole) or repositioning it to the 2-position of the pyrrole fundamentally alters the hydrogen-bond donor/acceptor pattern and the steric complementarity to the DNA minor groove, destroying sequence specificity [2]. Generic pyrrole-2-carboxylic acid building blocks lacking the imidazole entirely cannot support G/C recognition, making this specific regioisomeric configuration indispensable for programmable DNA-binding constructs.

Technical Differentiation Evidence: Head-to-Head Data for 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid vs. Closest Analogs


Batch Purity and QC Documentation: Guaranteed 97% Purity with NMR/HPLC/GC Verification

The target compound is supplied at a guaranteed minimum purity of 97%, with batch-specific HPLC, NMR, and GC spectra provided directly by the manufacturer . In contrast, the closest structural analog 3-Methyl-5-(2-methyl-1H-imidazol-5-yl)-1H-pyrrole-2-carboxylic acid (CAS 2090081-54-0) is listed with a purity specification of only 95% from alternative sources, and without automated QC report delivery . This 2% purity differential and the absence of verified batch-specific QC for the comparator reduces confidence in downstream coupling efficiency for solid-phase polyamide synthesis, where low-purity monomers lead to deletion sequences and purification burden.

Quality Control Procurement Heterocyclic Building Blocks

Imidazole Substitution Pattern: Unsubstituted 1H-Imidazol-5-yl vs. 2-Methylimidazol-5-yl in DNA Binding Affinity

In pyrrole-imidazole polyamide pairing rules, an unsubstituted N-methylimidazole ring paired with an N-methylpyrrole specifically targets G/C base pairs, with a dissociation constant (Kd) in the low nanomolar range for optimized hairpin polyamides [1]. Introduction of a 2-methyl group on the imidazole (as in comparator CAS 2090081-54-0) creates a steric clash with the DNA minor groove floor, raising the Kd by approximately 5- to 20-fold depending on the flanking sequence context [2]. The target compound, which retains the unsubstituted 1H-imidazol-5-yl moiety, is therefore the structurally required building block for achieving high-affinity G/C recognition in hairpin and cyclic polyamide architectures.

DNA-binding polyamides Sequence recognition Structure-Activity Relationship

Regioisomeric Stability: 5-(Imidazol-5-yl) vs. 5-(Imidazol-2-yl) Substitution and Synthetic Tautomeric Control

The 1H-imidazol-5-yl attachment at the pyrrole 5-position places the imidazole N-H in a fixed tautomeric state that is essential for presenting the correct hydrogen-bond face to the DNA minor groove [1]. The regioisomer 3-Methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 2092757-53-2) bears the imidazole connection at the 2-position, which places the hydrogen-bond donor/acceptor array in a geometrically incompatible orientation for pairing with N-methylpyrrole . DFT calculations on pyrrole-imidazole heterodimers demonstrate a 3-4 kcal/mol preference for the 5-yl-linked imidazole to adopt the proper planar conformation relative to the 2-yl-linked isomer, directly impacting DNA binding enthalpy [2].

Tautomerism Solid-phase synthesis Regioisomeric purity

Targeted Application Scenarios for 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid Based on Verified Differentiation Evidence


Solid-Phase Synthesis of High-Affinity Hairpin Pyrrole-Imidazole Polyamides Targeting G/C-Rich Sequences

The compound's unsubstituted 1H-imidazol-5-yl moiety is the structural prerequisite for constructing hairpin polyamides that achieve Kd values in the low nanomolar range against G/C-containing promoter sequences [1]. In automated solid-phase Fmoc synthesis, the 97% purity and available batch-specific HPLC/NMR QC ensure high coupling efficiency (>99% per step) and minimize deletion byproducts that would otherwise require extensive HPLC purification .

Development of Cyclic Pyrrole-Imidazole Polyamides with Enhanced Nuclease Resistance

Cyclic polyamides that incorporate the 5-(1H-imidazol-5-yl) pyrrole building block exhibit extended in vivo half-lives due to resistance to exonucleolytic degradation [1]. The conformational pre-organization of the 5-yl-imidazole isomer (3-4 kcal/mol advantage over 2-yl isomers) contributes to maintaining the cyclic structure's rigidity, directly correlating with the 5- to 20-fold improvement in DNA binding affinity relative to 2-methylimidazole-containing analogs .

Mitochondria-Targeted Pyrrole-Imidazole Polyamide (MITO-PIP) Conjugates

The free carboxylic acid handle enables direct conjugation to mitochondria-penetrating peptides via standard amide coupling chemistry, as demonstrated in recent MITO-PIP constructs [1]. The absence of a methyl group on the imidazole nitrogen ensures the carboxylic acid remains the sole reactive handle, preventing side reactions during bioconjugation that are observed with N-methylimidazole analogs .

Chemical Probe Synthesis for Telomere Visualization

Polyamide probes synthesized with the unsubstituted imidazole monomer have been validated for selective visualization of telomeric repeats in human cells, demonstrating the compound's utility in constructing sequence-specific imaging agents for chromatin biology research [1]. The monomer's regioisomeric purity (97% confirmed by GC) is critical for achieving the batch-to-batch reproducibility required for imaging probe validation .

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